molecular formula C15H11F3N2O3 B12026940 2,4-Dihydroxy-N'-(2-(trifluoromethyl)benzylidene)benzohydrazide CAS No. 405225-01-6

2,4-Dihydroxy-N'-(2-(trifluoromethyl)benzylidene)benzohydrazide

Cat. No.: B12026940
CAS No.: 405225-01-6
M. Wt: 324.25 g/mol
InChI Key: LHGSQOLLLCQIIG-UFWORHAWSA-N
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Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydrazine derivatives

    Substitution: Ethers or esters

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydroxy-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide is unique due to the presence of both hydroxyl and trifluoromethyl groups, which contribute to its distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

CAS No.

405225-01-6

Molecular Formula

C15H11F3N2O3

Molecular Weight

324.25 g/mol

IUPAC Name

2,4-dihydroxy-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C15H11F3N2O3/c16-15(17,18)12-4-2-1-3-9(12)8-19-20-14(23)11-6-5-10(21)7-13(11)22/h1-8,21-22H,(H,20,23)/b19-8+

InChI Key

LHGSQOLLLCQIIG-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)C(F)(F)F

Origin of Product

United States

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